molecular formula C8H8S B14718109 4H-Cyclopenta[b]thiophene, 5-methyl- CAS No. 14746-32-8

4H-Cyclopenta[b]thiophene, 5-methyl-

Cat. No.: B14718109
CAS No.: 14746-32-8
M. Wt: 136.22 g/mol
InChI Key: FYIUAKUVXISASG-UHFFFAOYSA-N
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Description

5-Methyl-4H-cyclopenta[b]thiophene is a fused bicyclic heterocyclic compound comprising a cyclopentane ring fused to a thiophene moiety, with a methyl substituent at the 5-position. This structural motif confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. The methyl group enhances lipophilicity and influences electron density distribution across the thiophene ring, which can modulate reactivity and interactions with biological targets . Its synthesis typically involves cyclization reactions of diketones or Grignard alkylation of ketone precursors, as demonstrated in optimized routes yielding 60–65% efficiency .

Properties

CAS No.

14746-32-8

Molecular Formula

C8H8S

Molecular Weight

136.22 g/mol

IUPAC Name

5-methyl-4H-cyclopenta[b]thiophene

InChI

InChI=1S/C8H8S/c1-6-4-7-2-3-9-8(7)5-6/h2-3,5H,4H2,1H3

InChI Key

FYIUAKUVXISASG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C1)C=CS2

Origin of Product

United States

Chemical Reactions Analysis

4H-Cyclopenta[b]thiophene, 5-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the thiophene ring.

Mechanism of Action

The mechanism of action of 4H-Cyclopenta[b]thiophene, 5-methyl- involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its binding to biological targets . Additionally, its electron-donating properties make it a valuable component in organic electronic devices, where it facilitates charge transport .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of 5-methyl-4H-cyclopenta[b]thiophene derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogues:

Compound Name Structural Features Key Properties/Activities Unique Aspects References
5-Methyl-4H-cyclopenta[b]thiophene Methyl group at position 5 of thiophene Enhanced lipophilicity; tunable electronic properties Optimal balance of steric and electronic effects for drug design
2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene Amino group at position 2 Improved receptor binding affinity Potential for kinase inhibition
3-Acetyl-5,6-dihydro-4H-cyclopenta[c]thiophene Acetyl group at position 3; [c]-fusion Increased electrophilicity Susceptibility to nucleophilic attack
2-Chloro-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one Chloro substituent; ketone moiety Anticancer activity (IC₅₀: TBD) Reactive site for covalent binding
Ethyl 5-(4-methylphenyl)thiophene-2-carboxylate Phenyl and ester groups Moderate cytotoxicity (IC₅₀: 10 μM) Broad-spectrum antiproliferative effects

Research Findings and Case Studies

Limitations and Challenges

  • Toxicity : Methylated thiophenes may generate reactive metabolites via hepatic CYP450 oxidation, necessitating structural shielding in drug candidates .
  • Synthetic Complexity: Multi-step routes for functionalized derivatives (e.g., 3-acetyl or 2-amino) limit scalability .

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